Benzenediazonium chloride
Overview
Description
Benzenediazonium chloride forms through diazotization reactions, where aniline reacts with nitrous acid under cold conditions, leading to the formation of diazonium salts. This process is critical in synthetic organic chemistry for introducing various functional groups into aromatic systems.
Synthesis Analysis
The synthesis of benzenediazonium chloride involves the reaction of diazonium acetate with polyhalogenomethanes like bromotrichloromethane. A mechanism has been proposed where radical-derived intermediates decompose into diazonium chloride and phosgene, further reacting to yield the diazonium chloride along with other products (Cadogan, Landells, & Sharp, 1976).
Molecular Structure Analysis
The molecular structure of benzenediazonium chloride is characterized by a benzene ring attached to a diazonium group (N2+Cl−). This structure plays a pivotal role in its reactivity, allowing it to participate in numerous chemical reactions. Studies on benzenediazonium salts have shown that the structure and electronic nature of the substituents significantly influence the reactivity and stability of these compounds.
Chemical Reactions and Properties
Benzenediazonium chloride undergoes various chemical reactions, including coupling reactions to form azo compounds, Sandmeyer reactions for substituting the diazonium group with halogens or cyanide, and reduction to form benzene. It's also used in the synthesis of phenols and anilines through hydrolysis and amination reactions respectively. The unique reactivity of benzenediazonium chloride stems from the instability of the diazonium group, which can be displaced or eliminated under different conditions, leading to a wide range of transformation products (Barbero, Degani, Dughera, & Fochi, 1999).
Scientific Research Applications
Formation of Novel Compounds : Kolar and Schendzielorz (1985) demonstrated that 4-substituted benzenediazonium chlorides react with methylamine-formaldehyde mixtures to form novel compounds like 3,7-bis-(4-X-aryl)-1,5,3,7-dioxadiazocines instead of expected triazenes or related dimeric products (Kolar & Schendzielorz, 1985).
Preparation of Aryl Halides : Barbero et al. (1999) explored the halodediazoniation of dry arenediazonium o-benzenedisulfonimides with tetraalkylammonium halides, yielding aryl chlorides, bromides, and iodides, demonstrating benzenediazonium chloride's utility in preparing these compounds (Barbero et al., 1999).
Carcinogenic Studies : Tóth, Patil, and Jae (1981) investigated 4-(hydroxymethyl)benzenediazonium tetrafluoroborate, a derivative of benzenediazonium chloride, for carcinogenesis, indicating its significance in toxicological studies (Tóth, Patil, & Jae, 1981).
Alternative to Metal Catalysis : Fagnoni and Albini (2005) researched photo(sensitized) cleavage of benzenediazonium salts, which leads to phenyl cations. These intermediates react with alkenes, alkynes, and arenes, providing an alternative to metal-catalyzed reactions (Fagnoni & Albini, 2005).
Mechanistic Puzzle in Organic Chemistry : Cadogan, Landells, and Sharp (1976) offered a mechanism for the formation of benzenediazonium chloride from diazonium acetate in polyhalogenomethanes, solving a long-standing mechanistic puzzle in organic chemistry (Cadogan, Landells, & Sharp, 1976).
Anti-inflammatory Potentials : Kažemėkaitė et al. (2002) reported the preparation of potassium salts of aminoazo-benzenesulfonic acids by reacting 4-sulfo-benzenediazonium chloride with cyclic amines, noting potential anti-inflammatory activity (Kažemėkaitė et al., 2002).
Safety And Hazards
Benzenediazonium chloride is highly toxic and can explode on heating . Inhalation or contact with vapors, substance, or decomposition products may cause severe injury or death . It may produce irritating, toxic, and/or corrosive gases . Runoff from fire control or dilution water may cause environmental contamination .
properties
IUPAC Name |
benzenediazonium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N2.ClH/c7-8-6-4-2-1-3-5-6;/h1-5H;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRSZXHOSMKUIB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+]#N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2684-02-8 (Parent) | |
Record name | Phenyldiazonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30142846 | |
Record name | Benzenediazonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30142846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenediazonium chloride | |
CAS RN |
100-34-5 | |
Record name | Benzenediazonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyldiazonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenediazonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30142846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenediazonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.584 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYLDIAZONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U50A1GI4F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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